1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
Description
The compound 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid features a hybrid heterocyclic architecture comprising a benzofuran moiety fused to a substituted imidazole ring. Key structural elements include:
- A 3-bromo-2-(2-cyanophenyl)benzofuran group, introducing electron-withdrawing bromine and cyano substituents.
- A 2-butyl-4-chloroimidazole core, contributing steric bulk and halogenated reactivity.
- A carboxylic acid terminus at position 5 of the imidazole, enabling hydrogen bonding and salt formation.
Properties
IUPAC Name |
3-[[3-bromo-2-(2-cyanophenyl)-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O3/c1-2-3-8-19-28-23(26)21(24(30)31)29(19)13-14-9-10-18-17(11-14)20(25)22(32-18)16-7-5-4-6-15(16)12-27/h4-7,9-11H,2-3,8,13H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNFJWSPLHORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS Number: 150965-85-8) is a complex organic molecule with potential biological activity. Its structure features a benzofuran moiety, an imidazole ring, and various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , and it has a molecular weight of approximately 485.78 g/mol. The presence of bromine, chlorine, and a carboxylic acid group suggests potential reactivity and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in enzyme inhibition, particularly in the context of cancer therapy and antimicrobial activity.
Potential Mechanisms:
- Enzyme Inhibition : The imidazole moiety may inhibit enzymes such as cyclooxygenases or phosphodiesterases, which are crucial in inflammatory pathways.
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Antimicrobial Effects : The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit bacterial growth.
Biological Activity Studies
A review of available literature reveals several studies investigating the biological activity of related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study on related benzofuran derivatives demonstrated significant cytotoxicity against human glioblastoma cells (U251) with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 25 µg/mL.
- Enzyme Inhibition : Research indicated that compounds similar to the target molecule could inhibit GABA aminotransferase, increasing GABA levels in neuronal tissues, which has implications for neurological disorders.
Scientific Research Applications
Based on the search results, here's what is known about the compound "1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid":
Identification and Availability
- The compound is also referred to by its CAS number: 150965-85-8 .
- It is also identified as Astatech 1-((3-BROMO-2-(2-CYANOPHENYL)BENZOFURAN-5-YL)METHYL)-2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBOXYLICACID .
- The product with different quantities such as 10mg, 25mg, 50mg, 100mg, and 250mg are discontinued .
- One supplier lists a 0.1g quantity with 95% purity, with a list price of $549.00 .
Chemical Properties
Safety and Handling
Potential Research Areas
While the provided search results do not offer specific applications or case studies for this compound, the presence of chemical moieties such as benzofuran and imidazole suggests potential applications in various research areas:
- GPCR Profiling: Research has been done using models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .
- Pharmaceuticals: Substituted triazolopyrimidine derivatives are useful as inhibitors .
- Spiro Compounds: Spiro compounds, which contain cyclic compounds where two rings share a single atom, have diverse applications .
- Crystal Structure: The crystal structure of benzofuran derivatives has been reported .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
Key Observations:
Core Heterocycles: The target compound uniquely combines benzofuran with imidazole, whereas analogues predominantly feature benzimidazole , benzodiazole , or isoxazole cores. Benzofuran’s oxygen atom vs.
Substituent Diversity: The target’s 2-cyanophenyl group is distinct; analogues lack cyano substituents but feature halogen (Br, Cl, F), hydroxy, or methoxy groups . The 2-butyl chain in the target and introduces hydrophobicity, contrasting with smaller substituents (e.g., methyl , benzyl ).
Functional Groups :
Physicochemical and Reactivity Trends
- Molecular Weight : The target’s molecular weight is likely higher than (333.14 g/mol) but lower than (422.70 g/mol), influenced by the bulky benzofuran and butyl groups.
- Solubility : The carboxylic acid in the target and enhances aqueous solubility vs. aldehyde-containing analogues .
- Reactivity: The cyano group in the target may undergo hydrolysis to amides or acids under basic conditions, a pathway absent in analogues. Chloro and bromo substituents in all compounds enable cross-coupling reactions (e.g., Suzuki-Miyaura).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
